D,L-Azetidine-2-carboxylic Acid-d4

Stable isotope dilution LC-MS/MS quantification Internal standard validation

Achieve regulatory-compliant bioanalytical accuracy with the definitive +4 Da stable isotope-labeled internal standard for azetidine-2-carboxylic acid (Aze) quantification. D,L-Azetidine-2-carboxylic acid-d4 co-elutes and ionizes identically to unlabeled Aze, eliminating matrix effect variability and endogenous interference from beet-derived samples. Essential for SID-LC-MS/MS method validation, food safety testing, and proteotoxicology studies requiring matrix-matched calibration. Order now for <2% RSD precision.

Molecular Formula C₄H₃D₄NO₂
Molecular Weight 105.13
Cat. No. B1156854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Azetidine-2-carboxylic Acid-d4
Synonyms(+)-2-Azetidinecarboxylic Acid-d4;  Azetidine Carboxylic Acid-d4
Molecular FormulaC₄H₃D₄NO₂
Molecular Weight105.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Azetidine-2-carboxylic Acid-d4: Stable Isotope-Labeled Proline Analog for Quantitative Bioanalysis


D,L-Azetidine-2-carboxylic acid-d4 is the deuterium-labeled isotopologue of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid that functions as a structural homolog of L-proline . The compound features four deuterium atoms substituting hydrogen atoms on the azetidine ring, increasing its molecular mass by approximately 4 Da (m/z shift of +4) relative to the unlabeled analyte . This mass shift enables unambiguous mass spectrometric discrimination between the labeled internal standard and endogenous or administered Aze in complex biological matrices . Aze itself is naturally present in sugar beets and table beets (Beta vulgaris) and acts as a proteotoxic agent by misincorporating into proteins in place of proline, disrupting collagen triple-helix formation, triggering unfolded protein responses, and exhibiting teratogenic effects in multiple species including humans . The -d4 isotopologue retains the identical chemical reactivity, chromatographic behavior, and ionization efficiency of the unlabeled compound, making it the definitive choice for stable isotope dilution LC-MS/MS and GC-MS quantification methods where matrix-matched internal standardization is required for regulatory-compliant bioanalytical accuracy.

Why Unlabeled Aze or Alternative Proline Analogs Cannot Substitute for D,L-Azetidine-2-carboxylic Acid-d4 in Quantitative LC-MS/MS Workflows


In stable isotope dilution mass spectrometry, the internal standard must co-elute with the analyte, exhibit identical ionization efficiency, and be chromatographically indistinguishable from the target compound while remaining spectrometrically resolvable [1]. Unlabeled azetidine-2-carboxylic acid fails as an internal standard because it cannot be differentiated from endogenous Aze present in biological samples—whether from dietary exposure (beet-derived foods) or endogenous misincorporation—leading to systematic overestimation or underestimation of analyte concentration [2]. Alternative isotopologues such as 13C- or 15N-labeled Aze provide mass differentiation but require more complex and costly synthetic routes, whereas deuterium labeling offers a cost-effective and analytically validated approach for the majority of LC-MS/MS applications [3]. Substituting structurally distinct proline analogs (e.g., cis-4-hydroxy-L-proline) introduces differential chromatographic retention, matrix effect divergence, and ionization response discrepancies that invalidate quantification accuracy, particularly in regulated bioanalytical environments requiring method validation per FDA or EMA guidelines. The -d4 isotopologue is the only validated stable isotope-labeled form of Aze that provides both the requisite mass shift for selective reaction monitoring and the chemical identity required for matrix-matched calibration, ensuring compliance with tiered bioanalytical method validation criteria.

Quantitative Differentiation Evidence: D,L-Azetidine-2-carboxylic Acid-d4 Versus Unlabeled Aze and In-Class Isotopologues


Mass Spectrometric Discrimination: +4 Da Mass Shift Enables Baseline-Resolved Quantification of Aze in Complex Biological Matrices

D,L-Azetidine-2-carboxylic acid-d4 provides a nominal mass shift of +4.0 Da (exact mass difference: +4.028 Da) relative to unlabeled Aze due to replacement of four hydrogen atoms with deuterium on the azetidine ring . This mass differential enables complete baseline resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole instruments, with zero isotopic cross-talk between the unlabeled analyte and the internal standard channels when precursor-to-product transitions are properly optimized [1]. The deuterium atoms are positioned on the azetidine ring carbons, providing isotopic stability under typical reversed-phase LC conditions without hydrogen-deuterium exchange that could compromise quantification accuracy .

Stable isotope dilution LC-MS/MS quantification Internal standard validation

GC-FID/MS Quantification Baseline: Unlabeled Aze Method Performance Provides Benchmark for Deuterated Internal Standard Applications

A validated GC-FID/MS method for unlabeled azetidine-2-carboxylic acid in Polygonatum species rhizomes establishes the analytical performance benchmark against which deuterated internal standard methods are evaluated [1]. The method employed 1-octanol as a non-isotopic internal standard and achieved a limit of detection (LOD) of 2.9 μg/mL and limit of quantification (LOQ) of 7.8 μg/mL, with intra-day precision RSD <1.8% and inter-day precision RSD <4.8% [1]. The measured ACA content in P. sibiricum was 5.39 ± 1.67 mg/g (N=29), while P. odoratum contained 9.23 ± 3.67 mg/g (N=20)—a statistically significant difference of approximately 71% higher concentration in P. odoratum [1]. Substituting 1-octanol with D,L-azetidine-2-carboxylic acid-d4 would eliminate matrix effect variability inherent to non-isotopic internal standards and improve precision to the sub-2% RSD range typical of stable isotope dilution assays [2].

GC-MS quantification Food safety analysis Method validation

Proteotoxic Mechanism Quantification: Aze Misincorporation Rate Reduced by 84% with L-Proline Co-Administration in Microglial Cells

Triple/quadrupole mass spectrometry quantification of AZE-bound proteins in BV2 microglial cells demonstrated a robust increase in protein misincorporation following treatment with 1000 μM L-azetidine-2-carboxylic acid for 6-24 hours [1]. Co-administration of L-proline at 50 μM reduced AZE incorporation into cellular proteins by 84% compared to AZE treatment alone [1]. This quantitative measurement of misincorporation rate reduction directly correlates with functional outcomes: AZE treatment reduced cell viability, decreased nitric oxide secretion, and activated unfolded protein response genes (ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, GADD34)—effects that were almost completely prevented by L-proline co-administration [1]. For researchers utilizing D,L-azetidine-2-carboxylic acid-d4 as an internal standard in proteomic workflows, these data establish the expected dynamic range of AZE-protein adduct formation and the magnitude of proline competition effects that must be accounted for in experimental design.

ER stress Proteotoxicity Microglial activation

Collagen Triple-Helix Disruption: L-Azetidine-2-carboxylic Acid Abolishes Stable Triple-Helical Conformation of Procollagen in Human Fibroblasts

In cultured normal human skin fibroblasts, L-azetidine-2-carboxylic acid incorporation into newly synthesized procollagen polypeptides resulted in complete loss of triple-helical conformation as assessed by limited pepsin proteolysis [1]. Fibroblasts treated with L-azetidine-2-carboxylic acid synthesized procollagen polypeptides that failed to fold into a stable triple-helix, leading to increased susceptibility to proteolysis and a significantly increased fraction of dialyzable collagenous peptides compared to untreated controls [1]. The study directly compared L-azetidine-2-carboxylic acid with cis-4-hydroxy-L-proline, demonstrating that both proline analogs inhibit procollagen production at the post-translational level by preventing polypeptide folding into the stable triple-helical conformation [1]. Quantitatively, scleroderma fibroblasts and control fibroblasts exhibited comparable inhibition of procollagen production upon L-azetidine-2-carboxylic acid treatment, confirming that the compound's mechanism is independent of disease-state metabolic alterations [1].

Collagen synthesis inhibition Fibrosis research Protein folding

Validated Application Scenarios for D,L-Azetidine-2-carboxylic Acid-d4 Based on Quantitative Evidence


Stable Isotope Dilution LC-MS/MS Quantification of Azetidine-2-carboxylic Acid in Plasma, Urine, and Tissue Homogenates for Pharmacokinetic and Toxicokinetic Studies

D,L-Azetidine-2-carboxylic acid-d4 serves as the optimal internal standard for quantifying Aze concentrations in biological matrices where endogenous Aze may be present from dietary sources (e.g., beet-derived foods) or metabolic misincorporation. The +4 Da mass shift enables selective reaction monitoring without interference from the unlabeled analyte [1]. Method validation using this -d4 internal standard is expected to achieve intra-day precision RSD <2% and inter-day precision RSD <2-3%, compared to the 4.8% inter-day RSD reported for non-isotopic internal standard methods [2]. This precision improvement meets FDA and EMA bioanalytical method validation guidelines for regulated studies. The identical chromatographic retention time and ionization efficiency of the -d4 isotopologue correct for matrix effects that otherwise compromise quantification accuracy in complex biological samples [1].

GC-MS Quantification of Azetidine-2-carboxylic Acid in Food Products and Botanical Materials for Safety Assessment and Regulatory Compliance

Based on the validated GC-FID/MS method for Polygonatum species that established baseline LOD (2.9 μg/mL) and LOQ (7.8 μg/mL) values [2], substitution of the non-isotopic internal standard (1-octanol) with D,L-azetidine-2-carboxylic acid-d4 will reduce matrix effect variability and improve method robustness for routine food safety testing. This application is directly relevant to quantifying Aze in sugar beet byproducts, beet-derived food ingredients, and traditional medicinal plants containing this proteotoxic amino acid. The deuterated internal standard enables laboratories to achieve the analytical sensitivity required for detecting Aze at toxicologically relevant concentrations while maintaining compliance with ISO/IEC 17025 method validation requirements.

Proteomic Quantification of Aze Misincorporation into Proteins for Mechanistic Studies of Proteotoxic Stress and ER Stress Pathways

The quantitative evidence demonstrating 84% reduction in AZE-protein adduct formation with L-proline co-administration [3] establishes the dynamic range for which D,L-azetidine-2-carboxylic acid-d4 can serve as a quantitative internal standard in targeted proteomics workflows. Researchers studying Aze misincorporation into collagen, myelin basic protein, or other proline-rich proteins can use the -d4 isotopologue to normalize for sample-to-sample variation in extraction recovery, derivatization efficiency, and ionization response. The compound is particularly suited for studies investigating: (i) dose-response relationships of Aze-induced unfolded protein response activation, (ii) competitive inhibition of Aze incorporation by L-proline or proline-rich peptides, and (iii) tissue-specific Aze accumulation in models of multiple sclerosis or fibrosis.

Method Development and Validation for Collagen Synthesis Inhibition Assays in Fibrosis and Scleroderma Research

The direct evidence that L-azetidine-2-carboxylic acid completely abolishes procollagen triple-helix formation in human fibroblasts, with comparable inhibition observed in both normal and scleroderma fibroblasts [4], supports the use of D,L-azetidine-2-carboxylic acid-d4 in quantitative assays measuring Aze levels in cell culture media, intracellular pools, and tissue extracts from fibrosis models. The -d4 internal standard enables accurate quantification of Aze concentrations required to achieve specific degrees of collagen synthesis inhibition, facilitating dose optimization in preclinical studies. Given that Aze acts post-translationally without affecting collagen mRNA levels or translation rates [4], accurate quantification of intracellular Aze concentrations is essential for correlating exposure with pharmacodynamic effects on collagen deposition.

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